Glisoxepid-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

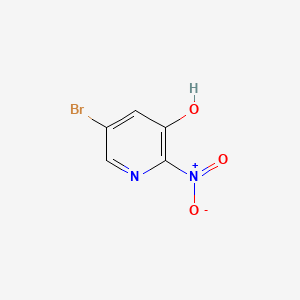

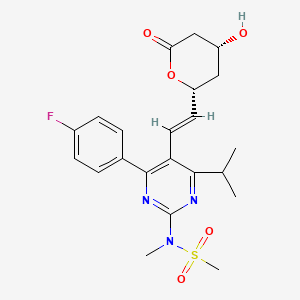

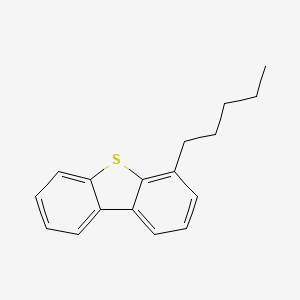

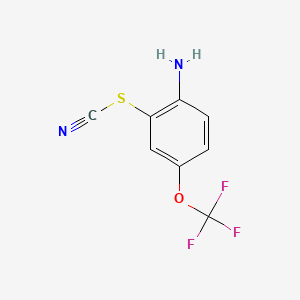

Glisoxepid has a molecular formula of C20H27N5O5S and a monoisotopic mass of 449.173289689 . The structure of Glisoxepid-d4 would be similar, but with the replacement of certain hydrogen atoms with deuterium. For a detailed molecular structure analysis, specialized software or databases that provide 3D molecular structures would be beneficial .作用机制

Target of Action

Glisoxepid-d4 primarily targets the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells . These channels are composed of the Kir6.2/SUR1 complex . The role of these channels is to regulate the release of insulin, a hormone that plays a crucial role in the regulation of blood glucose levels .

Mode of Action

This compound functions as a non-selective K (ATP) channel blocker . It stimulates insulin secretion by closing the ATP-sensitive K (+) (K (ATP)) channels in pancreatic beta-cells . This action inhibits a tonic, hyperpolarizing efflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca

生化分析

Biochemical Properties

Glisoxepid-d4, like its parent compound Glisoxepid, plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, Glisoxepid inhibits the uptake of bile acids into isolated rat hepatocytes . This inhibition occurs only in the absence of sodium ions . The uptake of Glisoxepid could be further inhibited by blockers of the hepatocellular monocarboxylate transporter, by the loop diuretic bumetanide, by 4,4’-diisothiocyano-2,2’-stilbenedisulfonate (DIDS), and by sulphate . These interactions suggest that this compound may have similar biochemical properties.

Cellular Effects

This compound is expected to have effects on various types of cells and cellular processes, similar to Glisoxepid. Glisoxepid stimulates beta cells of the islet of Langerhans in the pancreas to release insulin . It also enhances peripheral insulin sensitivity . Overall, Glisoxepid potentiates insulin release and improves insulin dynamics . Therefore, it can be inferred that this compound may have similar cellular effects.

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Glisoxepid. Glisoxepid functions as a non-selective K (ATP) channel blocker . It is thought to stimulate insulin secretion by closing the ATP-sensitive K (+) (K (ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . This inhibits a tonic, hyperpolarizing efflux of potassium, thus causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin .

Transport and Distribution

Glisoxepid is known to be transported via the transport system for the unconjugated bile acid cholate . Therefore, it is reasonable to hypothesize that this compound may have a similar transport mechanism.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Glisoxepid-d4 involves the incorporation of four deuterium atoms into the Glisoxepid molecule. This can be achieved through the use of deuterated reagents during specific steps of the synthesis pathway.", "Starting Materials": [ "Glisoxepid", "Deuterated reagents" ], "Reaction": [ { "Step 1": "Protection of the amine group of Glisoxepid using a suitable protecting group such as Boc or Fmoc", "Step 2": "Deuterium incorporation at specific positions using deuterated reagents", "Step 3": "Deprotection of the amine group to obtain Glisoxepid-d4" } ] } | |

CAS 编号 |

1795033-41-8 |

分子式 |

C20H27N5O5S |

分子量 |

453.55 |

IUPAC 名称 |

5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2 |

InChI 键 |

ZKUDBRCEOBOWLF-IDPVZSQYSA-N |

SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 |

同义词 |

N-[2-[4-[[[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-3-isoxazolecarboxamide-d4; 4-[4-[β-(5-Methylisoxazole-3-carboxamido)ethyl]_x000B_phenylsulfonyl]-1,1-hexamethylenesemicarbazide-d4; BS 4231-d4; Glisepin-d4; Glisoxep |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)

![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)